3-Nitro-5-thiophenyl-benzoic acid ethyl ester
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Overview
Description
3-Nitro-5-thiophenyl-benzoic acid ethyl ester is a versatile chemical compound with a unique combination of properties that make it suitable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-thiophenyl-benzoic acid ethyl ester typically involves the esterification of 3-Nitro-5-thiophenyl-benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-thiophenyl-benzoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-Nitro-5-thiophenyl-benzoic acid and ethanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 3-Nitro-5-thiophenyl-benzoic acid and ethanol.
Reduction: 3-Amino-5-thiophenyl-benzoic acid ethyl ester.
Substitution: Various substituted thiophenyl derivatives.
Scientific Research Applications
3-Nitro-5-thiophenyl-benzoic acid ethyl ester has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Nitro-5-thiophenyl-benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophenyl group can participate in aromatic interactions with proteins, influencing their structure and function. Additionally, the ester group can be hydrolyzed to release the active acid form, which may further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid ethyl ester: Lacks the thiophenyl group, resulting in different reactivity and applications.
5-Thiophenyl-benzoic acid ethyl ester:
3-Amino-5-thiophenyl-benzoic acid ethyl ester: The amino group provides different reactivity compared to the nitro group.
Uniqueness
3-Nitro-5-thiophenyl-benzoic acid ethyl ester is unique due to the presence of both the nitro and thiophenyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications. This combination of functional groups makes it a valuable compound for research in multiple scientific disciplines.
Properties
IUPAC Name |
ethyl 3-nitro-5-phenylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-2-20-15(17)11-8-12(16(18)19)10-14(9-11)21-13-6-4-3-5-7-13/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJTYVNMPFOOMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)SC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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